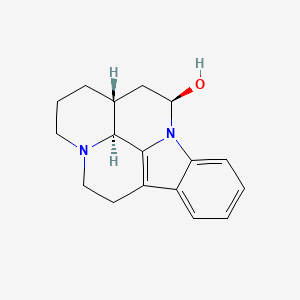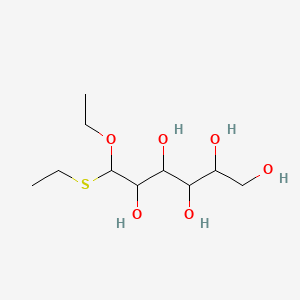
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol is an organic compound characterized by its unique structure, which includes an ethoxy group, an ethylsulfanyl group, and five hydroxyl groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol typically involves multi-step organic reactions. One common method includes the alkylation of hexane-1,2,3,4,5-pentol with ethylsulfanyl and ethoxy groups under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the addition of these groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also include purification steps, such as distillation or chromatography, to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The ethoxy and ethylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexane-1,2,3,4,5-pentone, while reduction may produce hexane-1,2,3,4,5-pentol derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol involves its interaction with molecular targets, such as enzymes or receptors. The ethoxy and ethylsulfanyl groups may play a role in binding to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methoxy-6-methylsulfanylhexane-1,2,3,4,5-pentol
- 6-Propoxy-6-propylsulfanylhexane-1,2,3,4,5-pentol
- 6-Butoxy-6-butylsulfanylhexane-1,2,3,4,5-pentol
Uniqueness
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol is unique due to the specific combination of ethoxy and ethylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
5456-67-7 |
|---|---|
Molekularformel |
C10H22O6S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
6-ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C10H22O6S/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3 |
InChI-Schlüssel |
UQLBXEWMASGGTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C(C(C(CO)O)O)O)O)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


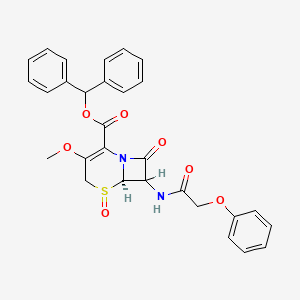
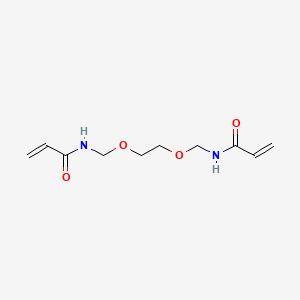
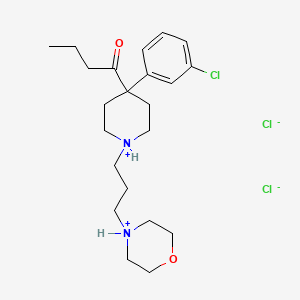
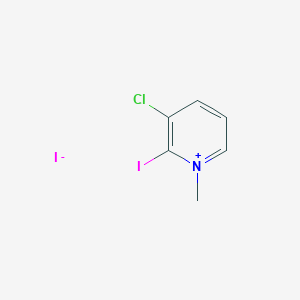
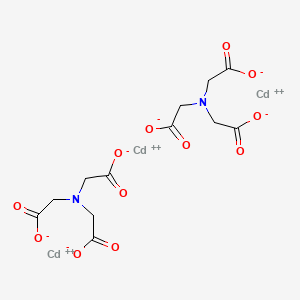
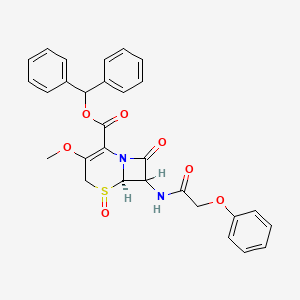
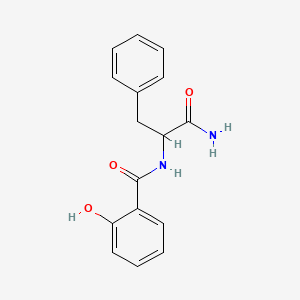


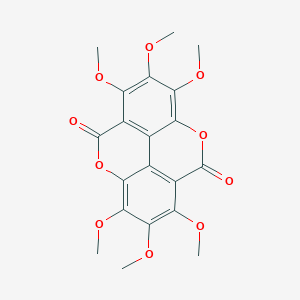
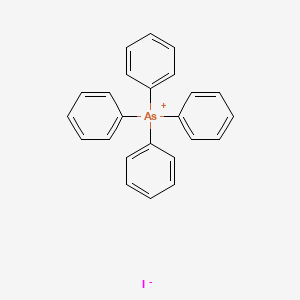
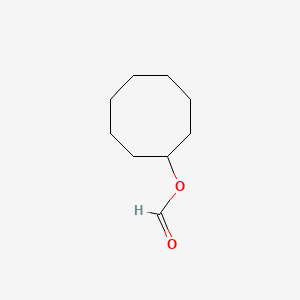
![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
